N6,7-Dimethylquinoline-5,6-diamine
CAS No.: 83407-42-5
Cat. No.: VC20746817
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 83407-42-5 |
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Molecular Formula | C11H13N3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 6-N,7-dimethylquinoline-5,6-diamine |
Standard InChI | InChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3 |
Standard InChI Key | FAOPMOSOIJRQBP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=CC=N2)C(=C1NC)N |
Canonical SMILES | CC1=CC2=C(C=CC=N2)C(=C1NC)N |
Chemical Structure and Properties
Molecular Structure
N6,7-Dimethylquinoline-5,6-diamine (CAS: 83407-42-5) is a quinoline derivative with a molecular formula of C11H13N3. The compound features a basic quinoline skeleton with two amino groups at positions 5 and 6, and methyl substituents at the N6 and 7 positions. This structural arrangement contributes to its chemical reactivity and biological properties.
Physical Properties
The physical properties of N6,7-Dimethylquinoline-5,6-diamine are determined by its molecular structure and functional groups. While specific data on this exact compound is limited in the provided search results, we can draw comparisons with related quinoline derivatives. The compound likely exists as a solid at room temperature, with moderate solubility in organic solvents due to its aromatic structure and amine functional groups.
Chemical Characteristics
The chemical behavior of N6,7-Dimethylquinoline-5,6-diamine is influenced by several structural features:
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The quinoline core provides aromatic character and basic properties
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The amino groups at positions 5 and 6 serve as nucleophilic centers
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The methyl substituents modify the electronic distribution and reactivity
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The nitrogen atoms contribute to potential hydrogen bonding and metal coordination
These characteristics make the compound suitable for various chemical transformations and biological interactions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N6,7-Dimethylquinoline-5,6-diamine likely follows similar pathways to those used for related quinoline derivatives. Based on methodologies for similar compounds, a potential synthetic route would involve the reduction of nitro precursors. For example, the synthesis of quinoline-5,6-diamine involves the reduction of 5-amino-6-nitroquinoline using hydrogen gas in the presence of palladium catalysts .
A typical reaction scheme might involve:
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Starting with an appropriately substituted nitroquinoline derivative
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Reduction of the nitro group to an amino group
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Selective methylation of the nitrogen atoms to achieve the desired substitution pattern
Laboratory Scale Synthesis
For laboratory preparation, the following conditions might be employed:
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Reaction medium: Ethanol or methanol as solvent
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Catalyst: 10% palladium on activated carbon
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Hydrogen source: H2 gas via balloon
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Reaction time: Approximately 2-4 hours
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Purification: Column chromatography using a methanol/dichloromethane gradient
Similar quinoline derivatives like quinoline-5,6-diamine have been prepared with yields of approximately 89% using such methods .
Chemical Reactivity and Reactions
Types of Reactions
N6,7-Dimethylquinoline-5,6-diamine can participate in various chemical reactions typical of aromatic amines and heterocyclic compounds. These include:
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Oxidation reactions involving the amino groups
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Reduction reactions that may affect the quinoline ring
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Substitution reactions at various positions of the ring system
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Coordination with metal ions through the nitrogen atoms
The reactivity profile of this compound makes it valuable as a building block in organic synthesis and pharmaceutical development.
Reaction Conditions
Typical reaction conditions for transformations involving N6,7-Dimethylquinoline-5,6-diamine would include:
Table 1: Representative Reaction Conditions for N6,7-Dimethylquinoline-5,6-diamine Transformations
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Oxidation | KMnO4, CrO3 | Room temperature to 60°C | Quinolones, quinoline N-oxides |
Reduction | NaBH4, H2/Pd | Room temperature, 1-3 atm | Modified ring systems |
Substitution | Halogenating agents | Variable temperatures | Halogenated derivatives |
Metal coordination | Metal salts | Mild conditions | Metal complexes |
Biological Activities and Applications
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial properties, and N6,7-Dimethylquinoline-5,6-diamine may share these characteristics. Research on related compounds indicates effectiveness against various bacterial strains. The presence of amino groups in the structure may contribute to interactions with bacterial cell components, potentially disrupting essential cellular processes.
Pharmaceutical Applications
The structural similarity of N6,7-Dimethylquinoline-5,6-diamine to compounds with established pharmaceutical applications suggests potential uses in drug development. Notably, other quinoline derivatives have been investigated for various therapeutic applications:
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As dopamine receptor agonists
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For serotonergic activity
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As building blocks for more complex pharmaceutical agents
For instance, imidazoquinoline derivatives have shown potent dopamine agonist activity when tested in animals .
Structure-Activity Relationships
Functional Group Contributions
The biological activity of N6,7-Dimethylquinoline-5,6-diamine is likely influenced by specific structural features:
Table 2: Structure-Activity Relationships in N6,7-Dimethylquinoline-5,6-diamine
Structural Feature | Potential Contribution to Activity |
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Quinoline core | Base scaffold for biological recognition |
Amino groups (5,6-positions) | Hydrogen bonding, increased water solubility |
Methyl groups (N6,7-positions) | Modulation of lipophilicity, steric effects |
Nitrogen atom in quinoline | Potential for protonation, hydrogen bonding |
Comparison with Related Compounds
Structural analogs of N6,7-Dimethylquinoline-5,6-diamine show varying biological activities depending on subtle structural differences. For example, imidazoquinolines like (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine have demonstrated potent dopamine agonist properties in animal studies . These compounds undergo metabolism, including N-demethylation and oxidation, which can affect their biological activity profiles.
Similar structure-activity patterns might be expected for N6,7-Dimethylquinoline-5,6-diamine, where metabolic transformations could potentially generate active metabolites with distinct pharmacological properties.
Research Applications and Future Directions
As a Chemical Building Block
N6,7-Dimethylquinoline-5,6-diamine serves as a valuable building block in the synthesis of more complex molecules with potential applications in:
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Pharmaceutical research for developing new therapeutic agents
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Material science for creating functional materials
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Coordination chemistry for metal complexation
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Dye chemistry for developing new chromophores
Future Research Directions
Several promising research directions for N6,7-Dimethylquinoline-5,6-diamine include:
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Detailed structure-activity relationship studies to optimize biological activities
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Investigation of metal complexes and their potential applications
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Development of more efficient synthetic routes
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Exploration of potential applications in materials science
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Assessment of specific antimicrobial and anticancer mechanisms
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